D-myo-Inositol,1-[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-ylhydrogenphosphate]
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Overview
Description
D-myo-Inositol,1-[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-ylhydrogenphosphate]: is a complex organic compound that plays a significant role in various biological processes. It is a derivative of myo-inositol, a crucial molecule involved in cellular signaling and membrane biogenesis. This compound is particularly important in the context of phosphoinositide metabolism, which is essential for various cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-myo-Inositol,1-[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-ylhydrogenphosphate] typically involves the phosphorylation of myo-inositol followed by the attachment of the amino-hydroxy-octadecenyl group. The reaction conditions often require specific catalysts and controlled environments to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using automated reactors. The process includes the purification of intermediates and final products through techniques such as chromatography and crystallization to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of inositol phosphates.
Reduction: Reduction reactions can occur at the amino group, potentially converting it to a primary amine.
Substitution: Substitution reactions can take place at the phosphate group, allowing for the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various phosphorylated inositol derivatives, amines, and substituted inositol compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a precursor for synthesizing complex phosphoinositides, which are important for studying cellular signaling pathways.
Biology: In biological research, it is utilized to investigate the role of inositol phosphates in cellular processes such as signal transduction, membrane trafficking, and cytoskeletal dynamics.
Industry: In the industrial sector, it is used in the production of specialized chemicals and pharmaceuticals, particularly those targeting cellular signaling pathways.
Mechanism of Action
The mechanism of action of D-myo-Inositol,1-[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-ylhydrogenphosphate] involves its role as a precursor in the phosphoinositide pathway. It is phosphorylated to produce various inositol phosphates, which act as secondary messengers in cellular signaling. These molecules interact with specific protein targets, modulating their activity and influencing cellular processes such as growth, differentiation, and apoptosis.
Comparison with Similar Compounds
D-myo-Inositol-1,4,5-trisphosphate: A key secondary messenger involved in calcium signaling.
D-myo-Inositol-1,4-bisphosphate: Another important molecule in the phosphoinositide pathway.
D-myo-Inositol-1-phosphate: A precursor in the synthesis of more complex inositol phosphates.
Uniqueness: D-myo-Inositol,1-[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-ylhydrogenphosphate] is unique due to its specific structure, which allows it to participate in distinct biochemical pathways. Its amino-hydroxy-octadecenyl group provides additional functional versatility compared to other inositol phosphates, enabling it to interact with a broader range of molecular targets.
Properties
Molecular Formula |
C24H48NO10P |
---|---|
Molecular Weight |
541.6 g/mol |
IUPAC Name |
[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enyl] [(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C24H48NO10P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(26)17(25)16-34-36(32,33)35-24-22(30)20(28)19(27)21(29)23(24)31/h14-15,17-24,26-31H,2-13,16,25H2,1H3,(H,32,33)/b15-14+/t17-,18+,19?,20-,21+,22+,23+,24?/m0/s1 |
InChI Key |
NFRGTPKVKNBLRN-JCNHODMVSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)N)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)N)O |
Origin of Product |
United States |
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